

# An In-depth Technical Guide to the Molecular Structure of trans-Cevimeline HCl

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## Compound of Interest

Compound Name: *trans-Cevimeline Hydrochloride*

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This technical guide provides a comprehensive overview of the molecular structure of **trans-Cevimeline Hydrochloride**, a significant isomer in the synthesis of the muscarinic agonist Cevimeline. This document details its physicochemical properties, structural elucidation methodologies, and the relevant biological signaling pathways associated with its cis-isomer, the active pharmaceutical ingredient.

## Molecular and Physicochemical Properties

trans-Cevimeline HCl is the trans-isomer of Cevimeline hydrochloride. While the cis-isomer is the therapeutically active component, understanding the structure of the trans-isomer is critical for impurity profiling and ensuring the quality of the final drug product.<sup>[1]</sup> The synthesis of Cevimeline typically yields a mixture of both cis and trans isomers, which are then separated.

<sup>[2]</sup>

Property	Value	Reference
Chemical Name	trans-2'-Methyl-spiro[1-azabicyclo[2.2.2]octane-3,5'-[2]oxathiolane] Hydrochloride	
Synonyms	AF102A, trans-Cevimeline Hydrochloride	[2]
CAS Number	107220-29-1	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NOS · HCl	[3]
Molecular Weight	199.31 g/mol (base), 235.77 g/mol (HCl salt)	[3][5]
IUPAC Name	(2S,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride	[6]
SMILES String	<chem>C[C@H]1O[C@@]2(C(CC3)C CN3C2)CS1.Cl</chem>	[4][7]
InChI Key	SURWTGAXEIEOGY-KXNXZCPBSA-N	[2][6]
Appearance	White to tan powder/crystalline solid	[1]
Solubility	Soluble in DMSO	[6]

## Structural Elucidation and Characterization

The definitive three-dimensional structure of trans-Cevimeline HCl has been determined using single-crystal X-ray diffraction. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also crucial for its characterization and differentiation from the cis-isomer.

## Experimental Protocols

### 2.1.1. Synthesis and Isomer Separation

The synthesis of Cevimeline begins with the reaction of quinuclidin-3-one with trimethylsulfoxonium iodide and sodium hydride in DMSO to form an epoxide. This epoxide is then opened with hydrogen sulfide in a basic aqueous solution to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[2] The cyclization of this intermediate with acetaldehyde, catalyzed by a Lewis acid such as boron trifluoride etherate, produces a diastereomeric mixture of cis- and trans-Cevimeline.[2]

The separation of the trans- and cis-isomers is achieved through fractional crystallization. The mixture of free bases is treated with hydrochloric acid to form the hydrochloride salts, and the differing solubilities of the cis- and trans-hydrochloride hemihydrates in solvents like acetone allow for their separation.[1]

### 2.1.2. X-ray Crystallography

The molecular structure of trans-Cevimeline HCl has been unambiguously established by single-crystal X-ray diffraction analysis.[1]

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified trans-Cevimeline HCl in an appropriate solvent system.
- **Data Collection:** A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates and molecular geometry.

### 2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the chemical structure and stereochemistry of trans-Cevimeline HCl.

- **Sample Preparation:** A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ).
- **Data Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Spectral Analysis:** The chemical shifts, coupling constants, and integration of the signals in the  $^1H$  NMR spectrum, along with the chemical shifts in the  $^{13}C$  NMR spectrum, are analyzed to confirm the connectivity and relative stereochemistry of the molecule. The stereochemical differences between the cis and trans isomers result in distinct NMR spectra, allowing for their unambiguous identification.

#### 2.1.4. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of trans-Cevimeline.

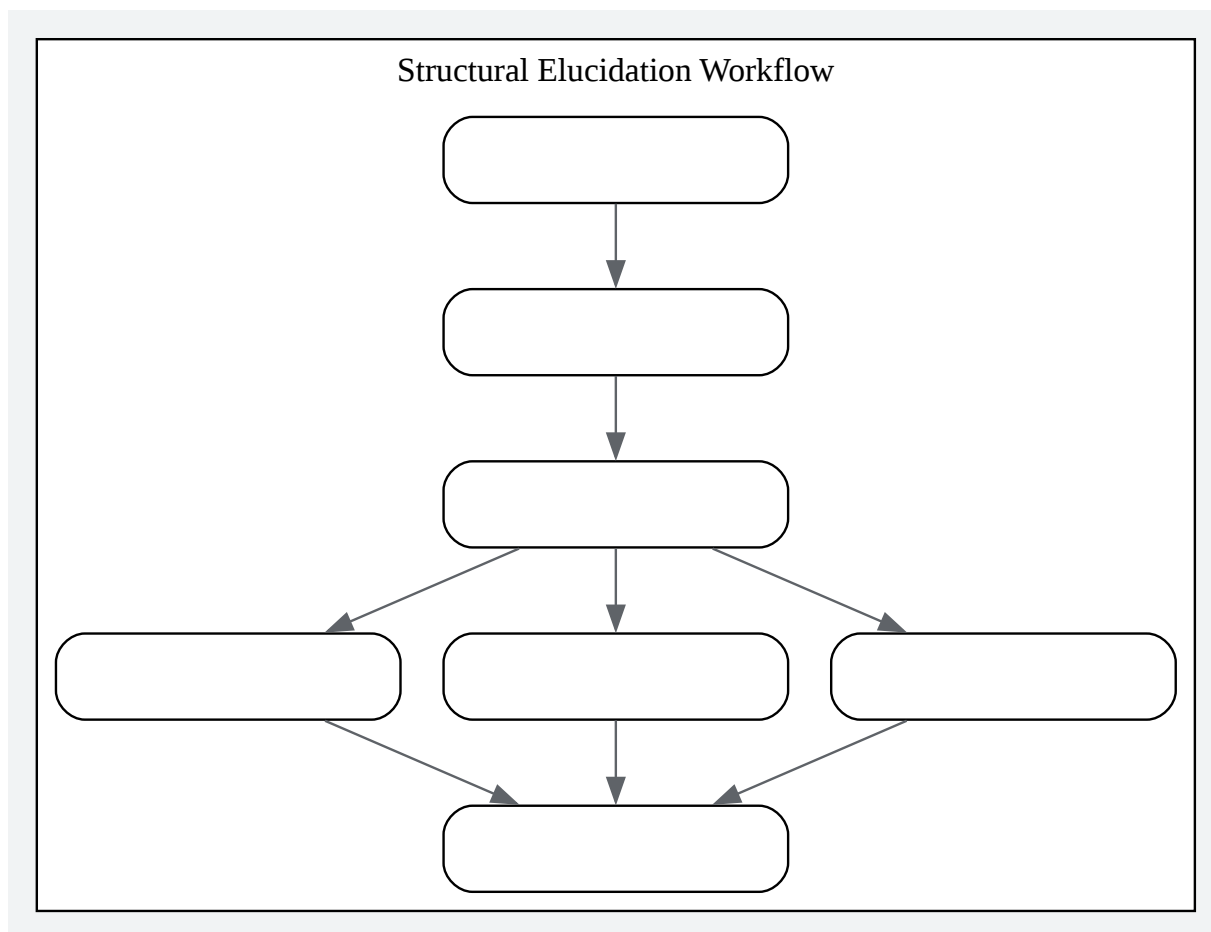
- **Ionization:** A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate gas-phase ions of the molecule.
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the ions is measured by a mass analyzer. The observed molecular ion peak corresponding to the protonated molecule  $[M+H]^+$  confirms the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Molecular Structure and Signaling Pathway

### Molecular Structure of trans-Cevimeline HCl

Caption: 2D representation of the trans-Cevimeline HCl molecular structure.

## Experimental Workflow for Structural Elucidation



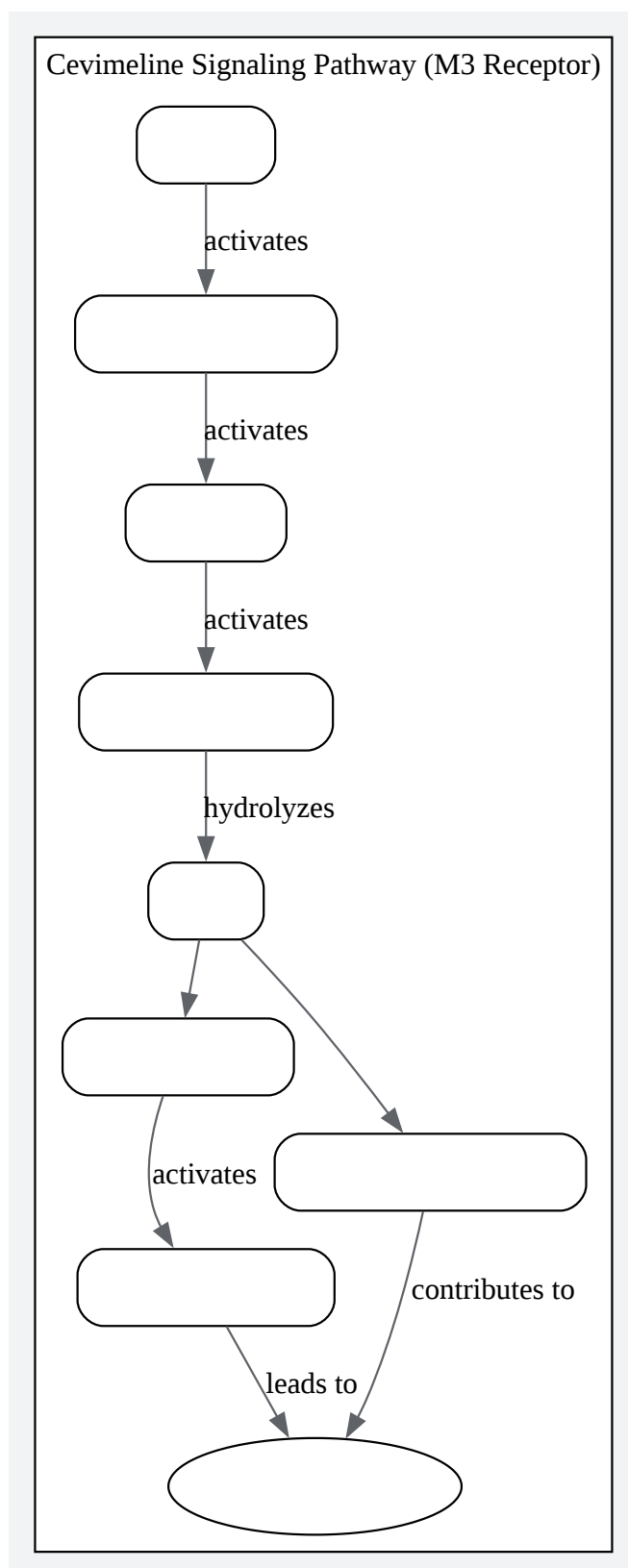
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Caption: A typical experimental workflow for the structural analysis of trans-Cevimeline HCl.

## Cevimeline Signaling Pathway

Cevimeline is a muscarinic receptor agonist with high affinity for M1 and M3 receptors.<sup>[4][8]</sup>

The activation of these G-protein coupled receptors, which are coupled to Gq/11 proteins, initiates a downstream signaling cascade.<sup>[4]</sup>



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Caption: Simplified signaling pathway of Cevimeline via the muscarinic M3 receptor.

Upon binding of Cevimeline to the M3 receptor, the Gq/11 protein is activated, which in turn activates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP<sub>3</sub>). DAG activates protein kinase C (PKC), while IP<sub>3</sub> stimulates the release of intracellular calcium. Together, these events lead to the physiological response of increased secretion from exocrine glands, such as the salivary glands.[8] This mechanism of action is the basis for the therapeutic use of the cis-isomer of Cevimeline in treating xerostomia (dry mouth). [6]

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